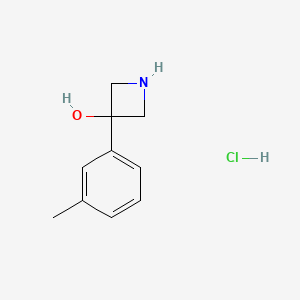![molecular formula C15H11Cl2N5OS2 B2562725 3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338395-73-6](/img/structure/B2562725.png)
3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a dichlorophenoxy group, a sulfanyl group, and an isothiazole ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring, attached to a dichlorophenoxy group and a sulfanyl group. Additionally, it contains an isothiazole ring, another type of heterocyclic aromatic ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dichlorophenoxy group might undergo substitution reactions, while the 1,2,4-triazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups suggests that this compound could have a relatively high melting point and could be soluble in polar solvents .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives represent a significant class of heterocyclic compounds known for their diverse biological activities, making them important for the development of new drugs. Studies have highlighted their potential in creating anti-inflammatory, antimicrobial, antitumoral, and antiviral agents, as well as treatments for neglected diseases. The synthesis of triazole compounds is a focus of continuous research, aiming to develop more efficient and sustainable methods in line with green chemistry principles. This effort reflects the urgency to find new therapeutic agents for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Antimicrobial and Environmental Impacts
The occurrence and toxicity of antimicrobial compounds in the environment, including those related to triazole derivatives, have been a subject of investigation. For example, triclosan, a compound structurally different but relevant in the context of chlorophenoxy derivatives, has been extensively studied for its environmental presence and toxicological profile. Its ability to generate more toxic and persistent compounds through transformation highlights the importance of understanding the environmental impact of these chemicals (Bedoux et al., 2012).
Reactivity of Triazole-Thione Derivatives
Research on the reactivity of 1,2,4-triazole-thione derivatives has shown their high antioxidant and antiradical activity, which could be beneficial in treating patients exposed to high doses of radiation. These studies open new possibilities for the synthesis and application of triazole derivatives in medicine and pharmacology (Kaplaushenko, 2019).
Environmental Remediation
The treatment of organic pollutants using redox mediators and oxidoreductive enzymes presents an interesting application for triazole derivatives. This approach has shown significant potential in the remediation of wastewater containing toxic pollutants, with enzymes enhancing the degradation efficiency of recalcitrant compounds. This method could play a vital role in the future management of industrial effluents (Husain & Husain, 2007).
Orientations Futures
Propriétés
IUPAC Name |
3-[[3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl]methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5OS2/c1-8-10(5-18)15(22-25-8)24-7-14-19-13(20-21-14)6-23-12-3-2-9(16)4-11(12)17/h2-4H,6-7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEYLXOAOHFWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=NC(=NN2)COC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)
![N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2562643.png)
![(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide](/img/structure/B2562645.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)

